molecular formula C9H16O2 B14161409 Pentyl 3-butenoate CAS No. 23163-06-6

Pentyl 3-butenoate

Katalognummer: B14161409
CAS-Nummer: 23163-06-6
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: BUSVERZYRXOWCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentyl 3-butenoate, also known as 3-butenoic acid pentyl ester, is an organic compound with the molecular formula C9H16O2. It is an ester formed from the reaction between pentanol and 3-butenoic acid. This compound is characterized by its pleasant aroma, making it a common ingredient in the fragrance and flavor industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentyl 3-butenoate can be synthesized through the esterification reaction between pentanol and 3-butenoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to obtain the pure ester .

Analyse Chemischer Reaktionen

Types of Reactions

Pentyl 3-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pentyl 3-butenoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of pentyl 3-butenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The ester bond is susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pentyl 3-butenoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to other esters like ethyl acetate and methyl butyrate results in different boiling points, solubility, and reactivity, making it suitable for specific applications in the fragrance and flavor industries .

Eigenschaften

CAS-Nummer

23163-06-6

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

pentyl but-3-enoate

InChI

InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h4H,2-3,5-8H2,1H3

InChI-Schlüssel

BUSVERZYRXOWCB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC(=O)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.